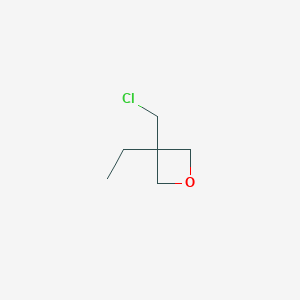

3-(Chloromethyl)-3-ethyloxetane

Description

Significance of Oxetane (B1205548) Derivatives in Contemporary Chemistry

Oxetane derivatives, four-membered cyclic ethers, are gaining prominence in medicinal chemistry and materials science. mdpi.com In drug discovery, the oxetane ring is often employed as a bioisostere for gem-dimethyl or carbonyl groups, a strategy that can enhance the physicochemical properties of a drug candidate, such as its solubility and metabolic stability. mdpi.com In materials science, the inherent ring strain of oxetanes makes them valuable monomers for cationic ring-opening polymerization (CROP), leading to the formation of polyethers with desirable characteristics like high thermal stability and chemical resistance. mdpi.com The polymerization of functionalized oxetanes can result in complex and highly functional polymer architectures. mdpi.com

Unique Structural Features and Ring Strain Energetics of Oxetanes

The structure of the oxetane ring is a defining feature that dictates its reactivity. Unlike the planar cyclobutane, the oxetane ring is puckered, which helps to alleviate some of the torsional strain. The bond angles within the ring deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial ring strain. This stored energy is the driving force for ring-opening reactions, a key aspect of their utility in polymer chemistry. The presence of an oxygen atom in the ring also introduces polarity and the potential for hydrogen bonding, further influencing the molecule's properties and interactions.

Overview of Research Trajectories for 3-(Chloromethyl)-3-ethyloxetane

While specific research focused solely on 3-(Chloromethyl)-3-ethyloxetane is limited in publicly available literature, its structure suggests several potential research avenues. The primary trajectory lies in its use as a monomer in cationic ring-opening polymerization. The resulting polymer, poly(3-(chloromethyl)-3-ethyloxetane), would possess a polyether backbone with pendant chloromethyl groups. These chlorine atoms can serve as reactive sites for post-polymerization modification, allowing for the synthesis of a wide array of functional polymers with tailored properties.

Another research direction involves the use of 3-(Chloromethyl)-3-ethyloxetane as a building block in organic synthesis. The strained oxetane ring can be opened under various conditions to introduce a 1,3-diol moiety with specific stereochemistry, while the chloromethyl group provides a handle for further synthetic transformations.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of 3-(Chloromethyl)-3-ethyloxetane

| Property | Value | Source |

| CAS Number | 2177-22-2 | chemicalbook.com |

| Molecular Formula | C6H11ClO | chemicalbook.com |

| Molecular Weight | 134.60 g/mol | chemicalbook.com |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 165.6±8.0 °C at 760 mmHg | |

| Density | 1.0±0.1 g/cm³ | |

| Refractive Index | 1.442 | |

| Flash Point | 51.1±12.1 °C |

Table 2: Spectroscopic Data of 3-(Chloromethyl)-3-ethyloxetane

| Technique | Data |

| ¹H NMR | Specific experimental data not found in the searched literature. |

| ¹³C NMR | Specific experimental data not found in the searched literature. |

| IR | Specific experimental data not found in the searched literature. |

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-3-ethyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-6(3-7)4-8-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLWXKWTXHHMFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176169 | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-22-2 | |

| Record name | 3-(Chloromethyl)-3-ethyloxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3-(chloromethyl)-3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2177-22-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl 3 Ethyloxetane

Established Synthetic Routes and Reaction Pathways

The traditional and most referenced methods for synthesizing 3-(chloromethyl)-3-ethyloxetane rely on a sequence of chlorination and subsequent intramolecular cyclization of a readily available starting material.

Synthesis from Trimethylolpropane (B17298) and its Derivatives

A prominent synthetic route to 3-(chloromethyl)-3-ethyloxetane commences with trimethylolpropane. This process involves a two-step reaction sequence: the chlorination of trimethylolpropane followed by the cyclization of the resulting dichloro-intermediate.

In a typical procedure, molten trimethylolpropane is reacted with hydrogen chloride gas. google.com This chlorination step is often catalyzed by an organic acid, such as adipic acid, and is carried out at elevated temperatures, for instance, 130°C. google.com The reaction yields a mixture of monochlorinated and dichlorinated products. The key intermediate for the subsequent cyclization is the dichlorinated derivative of trimethylolpropane. google.com The progress of the chlorination is monitored by gas chromatography (GC) until the desired conversion rates are achieved. For example, a reaction might be considered complete when the monochloride conversion rate reaches 35% and the dichloride conversion rate is 61%. google.com

Dehydrohalogenation Approaches in Oxetane (B1205548) Synthesis

The formation of the oxetane ring in the synthesis of 3-(chloromethyl)-3-ethyloxetane from the dichlorinated trimethylolpropane intermediate is a classic example of an intramolecular dehydrohalogenation reaction. This type of reaction, often a variation of the Williamson ether synthesis, involves the removal of a hydrogen atom and a halogen atom from the same molecule to form a cyclic ether. researchgate.net

In this specific synthesis, the dichlorinated intermediate possesses both a hydroxyl group and a chloroalkyl group in a suitable proximity for ring closure. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521). google.com The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction, attacking the carbon atom bearing a chlorine atom and displacing the chloride ion to form the strained four-membered oxetane ring. researchgate.net The use of phase-transfer catalysts can facilitate this reaction between the aqueous base and the organic substrate.

Cyclization Reactions for Oxetane Ring Formation

The critical step in the synthesis of 3-(chloromethyl)-3-ethyloxetane is the intramolecular cyclization of the dichlorinated intermediate derived from trimethylolpropane. This reaction is an application of the Williamson ether synthesis, where a halohydrin is converted into a cyclic ether. google.comresearchgate.net

The cyclization is typically performed by treating the dichlorinated intermediate with a strong base, such as caustic soda (sodium hydroxide), to effect dehydrochlorination. google.com To enhance the reaction rate and efficiency, a phase-transfer catalyst is often employed. A patent for this process specifies the use of a crown ether as the phase-transfer catalyst. google.com The reaction is generally conducted at a controlled temperature, for instance, 60°C. google.com The progress of the cyclization is monitored until the concentration of the starting dichloro compound is reduced to a minimum level, for example, less than or equal to 2%. google.com Upon completion, the solid salt byproduct is filtered off, and the resulting mother liquor is purified by reduced pressure distillation to yield the final product, 3-(chloromethyl)-3-ethyloxetane. google.com A reported yield for this cyclization step is as high as 89%, with a purity of 97.5%. google.com

Process Optimization and Novel Synthetic Strategies

To enhance the economic viability and environmental footprint of 3-(chloromethyl)-3-ethyloxetane production, research has focused on optimizing the synthetic process. This includes the development of more efficient catalyst systems and the implementation of advanced reactor technologies.

Catalyst Systems for Enhanced Synthesis Efficiency

The efficiency of the synthesis of 3-(chloromethyl)-3-ethyloxetane is significantly influenced by the choice of catalysts for both the chlorination and cyclization steps.

For the initial chlorination of trimethylolpropane with hydrogen chloride, organic acids are utilized as catalysts. A specific example from a patented process is the use of adipic acid. google.com The catalyst facilitates the substitution of hydroxyl groups with chlorine atoms.

In the subsequent cyclization of the dichlorinated intermediate, a phase-transfer catalyst is crucial for achieving high yields and reaction rates, especially in a biphasic system (e.g., an organic substrate and an aqueous base). A patent describes the use of a crown ether for this purpose, which can effectively transport the hydroxide anion from the aqueous phase to the organic phase to deprotonate the alcohol, initiating the intramolecular cyclization. google.com The use of such catalysts avoids the need for anhydrous conditions and expensive and hazardous reagents like sodium hydride that are sometimes used in Williamson ether syntheses. google.com

Reactor Design and Reaction Condition Control

The design of the reactor and the precise control of reaction conditions are critical for the safe and efficient large-scale production of 3-(chloromethyl)-3-ethyloxetane. For the chlorination of trimethylolpropane, which involves a gas-liquid reaction, a closed reactor system is employed. google.com To improve the conversion rate of hydrogen chloride, a multistage tandem falling film reactor is a preferred embodiment. google.com In such a setup, hydrogen chloride gas can be introduced from the bottom of the reactor, and any unreacted gas can be passed to the subsequent reactor in the series, maximizing its utilization. google.com

Control of reaction parameters is also vital. The temperature of the chlorination reaction is typically maintained between 120°C and 140°C. google.com The reaction can also be carried out under pressure, with a preferred range of 1.2 to 1.5 MPa, which can influence the reaction rate and the dissolution of the hydrogen chloride gas in the molten trimethylolpropane. google.com The rate of introduction of hydrogen chloride gas is also carefully controlled, for example, between 2 and 13 parts per thousand of the total weight of the trimethylolpropane per hour. google.com For the cyclization step, the temperature is controlled at a lower value, for instance, 60°C, to ensure selectivity and prevent side reactions. google.com

Below is a table summarizing the reaction conditions for the synthesis of 3-(chloromethyl)-3-ethyloxetane as described in a patented method. google.com

| Step | Reactants | Catalyst | Reactor Type | Temperature | Pressure | Key Metrics |

| Chlorination | Trimethylolpropane, Hydrogen Chloride Gas | Adipic Acid | Multistage Tandem Falling Film Reactor | 130°C | Normal or 1.2-1.5 MPa | Monochloride conversion: 35%, Dichloride conversion: 61% |

| Cyclization | Dichlorinated Intermediate, Caustic Soda | Crown Ether | Reaction Kettle | 60°C | Not specified | Dichloro raw material ≤ 2%, Yield: 89%, Purity: 97.5% |

Synthetic Challenges and Purity Considerations

The preparation of 3-(chloromethyl)-3-ethyloxetane is not without its difficulties, which primarily stem from the need to control reaction conditions to minimize byproducts and the subsequent challenges in purification.

A common route to 3-substituted oxetanes involves the intramolecular Williamson etherification, which is a base-mediated cyclization of a 1,3-halohydrin. acs.org However, this method can be substrate-dependent and may result in modest yields due to undesirable side reactions. acs.org

One patented industrial method highlights these challenges. The process begins with the chlorination of molten trimethylolpropane using hydrogen chloride gas. google.com A primary challenge in this initial step is controlling the extent of chlorination. The reaction produces a mixture containing the desired dichlorinated intermediate (2-ethyl-2-(hydroxymethyl)-1,3-propanediol dichloride) alongside a monochlorinated byproduct. google.com To manage this, the rate of hydrogen chloride gas introduction is carefully controlled.

The final step is the cyclization of the purified dichlorinated intermediate to form 3-(chloromethyl)-3-ethyloxetane. google.com Even with careful separation, impurities can persist. The formation of byproducts is a significant consideration. For instance, in related syntheses of cyclic carbonates from similar precursors, byproducts such as 3-chloropropane-1,2-diol and 2,5-bis(chloromethyl)-1,4-dioxane (B14712415) have been observed, particularly at elevated temperatures. mdpi.com The potential for such side reactions necessitates careful control over reaction parameters and robust purification protocols for the final product.

The table below summarizes the key steps and associated challenges in a typical industrial synthesis of 3-(chloromethyl)-3-ethyloxetane.

Table 1: Synthetic Steps, Intermediates, and Challenges

| Step | Reactant(s) | Key Intermediate/Product | Primary Challenge | Mitigation Strategy |

| Chlorination | Trimethylolpropane, Hydrogen Chloride | Dichlorinated Intermediate & Monochloride | Over/under-chlorination, mixture of products. google.com | Control rate of HCl gas; Recycle monochloride mother liquor. google.com |

| Purification | Crude Chlorination Mixture | Purified Dichlorinated Intermediate | Inefficient separation leading to impure starting material for cyclization. google.com | Rectification to separate chlorinated species. google.com |

| Cyclization | Dichlorinated Intermediate | 3-(Chloromethyl)-3-ethyloxetane | Formation of ring-opened or dimeric byproducts (e.g., dioxanes). mdpi.com | Controlled reaction conditions (temperature, base). |

Purity considerations are paramount, as even small amounts of reactive impurities can affect downstream applications, such as polymerization reactions where oxetanes are used as monomers. The structural integrity of the strained oxetane ring is sensitive to both highly acidic and basic conditions, which can lead to ring-opening, further complicating purification efforts. doi.org

Reactivity and Chemical Transformations of 3 Chloromethyl 3 Ethyloxetane

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 3-(chloromethyl)-3-ethyloxetane involves the displacement of the chloride ion from the chloromethyl group. This readily allows for the introduction of a wide array of functional groups.

S_N2 Displacement Reactions for Functionalization

The chloromethyl group of 3-(chloromethyl)-3-ethyloxetane is susceptible to bimolecular nucleophilic substitution (S_N2) reactions. libretexts.org In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. libretexts.org This process is a cornerstone for the functionalization of the oxetane (B1205548), enabling the introduction of various substituents. For instance, the reaction with sulfur nucleophiles can be used to prepare methyl sulfides. libretexts.org

Derivatization to Form New Substituents

Through S_N2 reactions, the chloromethyl group can be converted into a variety of other functional groups, significantly expanding the chemical space accessible from this starting material. For example, reaction with 3-iodo-9H-carbazole in the presence of a phase-transfer catalyst under basic conditions yields 3,3-di(3-iodo-9-carbazolylmethyl)oxetane. nih.gov This demonstrates the utility of 3-(chloromethyl)-3-ethyloxetane in creating more complex and potentially functional molecules.

Ring-Opening Reactions of the Oxetane Moiety (Excluding Polymerization)

The oxetane ring, a four-membered ether, possesses significant ring strain (approximately 107 kJ/mol), making it prone to ring-opening reactions under various conditions. radtech.org These reactions can be initiated by acidic, basic, or nucleophilic reagents. For example, the reaction of oxetanes with reagents like acyl chlorides, silyl (B83357) chlorides, and phosphonyl chlorides can lead to ring-opening addition products, often catalyzed by quaternary onium salts or crown ether complexes. radtech.org The reduction of the oxetane ring with a hydride source, often facilitated by a Lewis acid, results in the formation of a 1,3-diol. This process involves the nucleophilic attack of a hydride ion on a carbon atom adjacent to the ether oxygen, leading to the cleavage of the C-O bond.

Synthesis of Advanced Functionalized Derivatives

The dual reactivity of 3-(chloromethyl)-3-ethyloxetane, combining the reactivity of the chloromethyl group with the potential for ring-opening of the oxetane, allows for the synthesis of highly functionalized and advanced materials.

Preparation of Ionic Liquid Oxetane Structures

The synthesis of ionic liquids often involves the N-alkylation of heterocyclic compounds. researchgate.net The reactive chloromethyl group of 3-(chloromethyl)-3-ethyloxetane can be utilized to alkylate various nitrogen-containing heterocycles, such as 1,2,3-triazoles, to form 1,2,3-triazolium salts. researchgate.net This reaction paves the way for the creation of oxetane-containing ionic liquids, which could possess unique properties due to the presence of the strained ether ring.

Incorporation of Energetic Functionalities

Oxetanes are of significant interest in the field of energetic materials, where they can serve as monomers for energetic binders. doi.org The introduction of energetic functionalities, such as azido (B1232118) or nitro groups, is a key step in the synthesis of these materials. Starting from a suitable oxetane precursor, such as 3-oximinooxetane, one can synthesize energetic derivatives like 3-nitrooxetane (B1601783) and 3,3-dinitrooxetane. d-nb.info The chloromethyl group of 3-(chloromethyl)-3-ethyloxetane provides a handle for introducing such energetic groups through nucleophilic substitution reactions. For example, reaction with sodium azide (B81097) would yield the corresponding azidomethyl derivative, a common precursor for energetic polymers.

Development of Optically Active Derivatives

While 3-(chloromethyl)-3-ethyloxetane is an achiral molecule, its structure serves as a valuable scaffold for the development of optically active derivatives. The creation of chiral centers at the C3 position of the oxetane ring is a significant area of research, driven by the increasing use of chiral oxetanes in medicinal chemistry. General asymmetric methodologies established for other substituted oxetanes can be applied to precursors of or derivatives of 3-(chloromethyl)-3-ethyloxetane to generate enantiomerically enriched products.

One prominent strategy is the asymmetric desymmetrization of prochiral 3,3-disubstituted oxetanes. In this approach, a prochiral oxetane, which could be synthesized from a derivative of 3-(chloromethyl)-3-ethyloxetane, is treated with a chiral catalyst that selectively promotes a reaction at one of two identical functional groups, thereby inducing chirality. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been effectively used to catalyze the enantioselective desymmetrization of prochiral oxetanes through intramolecular ring-opening reactions. nsf.govorganic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgnih.govresearchgate.netbohrium.comacs.org For instance, a prochiral oxetane with two tethered nucleophilic groups can undergo cyclization in the presence of a CPA to yield chiral spirocyclic compounds with high enantioselectivity. organic-chemistry.orgnih.gov This method allows for the creation of all-carbon quaternary stereocenters. organic-chemistry.org

Another powerful technique is the catalytic asymmetric synthesis of the oxetane ring itself. For example, iridium-catalyzed alcohol-vinyl epoxide C-C coupling reactions can produce oxetanes bearing all-carbon quaternary stereocenters with high levels of diastereo- and enantioselectivity. nih.gov Similarly, rhodium-catalyzed O-H insertion reactions followed by cyclization represent a viable route to substituted oxetanes. nih.gov The use of chiral ligands on the metal catalyst directs the stereochemical outcome of the reaction.

Furthermore, chiral auxiliaries can be employed to control stereochemistry during the synthesis of the oxetane ring or its subsequent modification. organic-chemistry.org For example, a chiral auxiliary attached to a precursor molecule can direct the cyclization to form a specific enantiomer of the oxetane product. After the reaction, the auxiliary can be removed.

While these methods have not been specifically reported for 3-(chloromethyl)-3-ethyloxetane, they represent the current state-of-the-art in chiral oxetane synthesis and are theoretically applicable to produce its optically active derivatives.

Other Novel Functional Group Interconversions

The chloromethyl group of 3-(chloromethyl)-3-ethyloxetane is a primary alkyl chloride, making it susceptible to a wide range of nucleophilic substitution reactions (SN2) . These reactions allow for the introduction of diverse functional groups, significantly expanding the synthetic utility of this compound.

The chloride can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium iodide in a suitable solvent can convert the chloromethyl group to an iodomethyl group. This transformation is often performed to increase the reactivity of the substrate, as iodide is a better leaving group than chloride. nih.gov

Nitrogen-based nucleophiles can be used to introduce amino functionalities. Reaction with ammonia, primary, or secondary amines can yield the corresponding aminomethyl-substituted oxetanes. These derivatives are valuable in medicinal chemistry, as the oxetane ring can act as a bioisostere for other chemical groups. doi.org Similarly, reaction with sodium azide produces the corresponding azidomethyl oxetane, which is a precursor for the synthesis of amines via reduction or for use in click chemistry.

Oxygen-based nucleophiles also react readily. Hydrolysis of the chloromethyl group, for example with aqueous base, yields 3-ethyl-3-(hydroxymethyl)oxetane. This alcohol can then be further functionalized, for instance, by etherification or esterification. Reaction with alkoxides leads to the formation of ethers.

Sulfur nucleophiles can be employed to introduce thioether or other sulfur-containing moieties. nsf.gov Thiols and thiophenols can react with 3-(chloromethyl)-3-ethyloxetane in the presence of a base to form the corresponding sulfides. beilstein-journals.org These sulfur-containing oxetanes have potential applications in materials science and as synthetic intermediates.

Other nucleophiles such as cyanide can be used to introduce a cyanomethyl group, which can be further transformed into carboxylic acids, amides, or amines. The versatility of these functional group interconversions is summarized in the table below.

Polymerization Chemistry of 3 Chloromethyl 3 Ethyloxetane

Fundamental Polymerization Mechanisms

The polymerization of oxetanes, including 3-(chloromethyl)-3-ethyloxetane, can proceed through several fundamental mechanisms. The choice of mechanism significantly influences the structure, molecular weight, and properties of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP) of Oxetanes

Cationic ring-opening polymerization (CROP) is the most prevalent and efficient method for polymerizing oxetane (B1205548) monomers. mdpi.comnih.gov This is attributed to the high ring strain energy of the oxetane ring (approximately 107 kJ/mol) and the basicity of the heterocyclic oxygen atom, which is higher than that of epoxides. radtech.org The polymerization proceeds via an active chain end mechanism. nih.gov

The CROP mechanism involves three main stages:

Initiation: The process begins with the reaction of the oxetane monomer with a cationic initiator, typically a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid. mdpi.comresearchgate.net This leads to the formation of a tertiary oxonium ion, which is the active species.

Propagation: The highly strained oxonium ion is susceptible to nucleophilic attack by the oxygen atom of another monomer molecule. This ring-opening step regenerates the oxonium ion at the end of the growing polymer chain, allowing the process to continue. For some oxetanes, the initial formation of tertiary oxonium ions is very rapid. radtech.org

Termination/Transfer: The polymerization can be terminated by various reactions, including combination with a counter-ion or reaction with impurities. Chain transfer reactions, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), can also occur, which can influence the molecular weight and dispersity of the final polymer.

The reaction temperature is a critical parameter in CROP. For instance, in the polymerization of 3-ethyl-3-hydroxymethyloxetane, the degree of branching in the resulting polymer is highly dependent on the temperature, with higher temperatures leading to more branching. mdpi.comresearchgate.net

Anionic Polymerization Pathways

While cationic polymerization is dominant, anionic polymerization of oxetanes has also been explored. However, this pathway is generally considered less effective. mdpi.comnih.gov Anionic ring-opening polymerization typically results in polymers with low molar masses (around 500 g/mol ) and broad molecular weight distributions (Mw/Mn = 4.0–5.5). mdpi.comnih.gov This is often due to side reactions and the lower reactivity of the oxetane ring towards anionic initiators compared to cationic ones.

Activated Monomer Polymerization

An alternative to the active chain end mechanism is the activated monomer mechanism (AMM). mdpi.comnih.gov In this pathway, the monomer itself is first "activated" by an initiator, typically a Brønsted or Lewis acid. The propagation then occurs through the nucleophilic attack of a neutral initiator or the terminal hydroxyl group of the growing polymer chain on the activated monomer. This mechanism is particularly relevant for the polymerization of hydroxyl-containing oxetanes, such as 3-ethyl-3-hydroxymethyloxetane. mdpi.comnih.gov A key advantage of the AMM is its ability to suppress cyclization reactions that can sometimes compete with linear chain growth in CROP. nih.gov

Homopolymerization of 3-(Chloromethyl)-3-ethyloxetane

The homopolymerization of 3-substituted-3-ethyloxetanes is effectively achieved through cationic ring-opening polymerization. A pertinent example is the homopolymerization of the structurally similar 3-nitratomethyl-3-ethyloxetane (PNIMEO), which was synthesized using a 1,4-butanediol/boron trifluoride etherate (BF₃·OEt₂) initiator/catalyst system. researchgate.net This system exemplifies a common strategy for achieving controlled polymerization of oxetane monomers.

Research into the homopolymerization of PNIMEO has shown that reaction conditions, such as the catalyst-to-initiator molar ratio and the reaction temperature, have a significant impact on the outcome of the polymerization. researchgate.net

Table 1: Research Findings on the Homopolymerization of 3-Nitratomethyl-3-ethyloxetane

| Catalyst/Initiator Molar Ratio | Reaction Temperature (°C) | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Varied | Varied | The study discussed the effects on polymerization, indicating these are key control parameters. | researchgate.net |

This table is based on data for a structurally related compound, 3-nitratomethyl-3-ethyloxetane, to illustrate the principles of homopolymerization.

Copolymerization Strategies and Architectures

Copolymerization is a powerful strategy to tailor the properties of polyoxetanes. By incorporating different monomers, it is possible to create polymers with a wide range of thermal, mechanical, and chemical properties.

Copolymerization with Other Oxetane Monomers

3-(Chloromethyl)-3-ethyloxetane can be copolymerized with other oxetane monomers to create materials with customized characteristics. This approach allows for the combination of different functionalities within a single polymer chain. For example, random copolymers of 3,3'-bisazidomethyloxetane (BAMO) and 3-azidomethyl-3'-methyloxetane (AMMO) have been synthesized via cationic ring-opening polymerization using a 1,4-butanediol/BF₃·Et₂O initiator system. researchgate.net

Furthermore, more complex polymer architectures, such as ABA triblock copolymers, can be synthesized. These materials can behave as thermoplastic elastomers, where the 'A' blocks are crystalline hard segments and the 'B' block is an amorphous soft segment. An example is the synthesis of block copolymers with crystalline poly[3,3-bis(ethoxymethyl)oxetane] (polyBEMO) end blocks and a rubbery amorphous polyether center block. dtic.mil This demonstrates the potential to create advanced materials with specific morphologies and performance attributes through the copolymerization of oxetane monomers.

Table 2: Examples of Copolymerization with Oxetane Monomers

| Monomer 1 | Monomer 2 | Polymer Architecture | Initiator/Catalyst System | Resulting Properties | Reference |

|---|---|---|---|---|---|

| 3,3'-Bisazidomethyloxetane (BAMO) | 3-Azidomethyl-3'-methyloxetane (AMMO) | Random Copolymer | 1,4-butanediol / BF₃·Et₂O | Controllable molecular weight and relatively narrow molecular weight distribution. | researchgate.net |

| 3,3-bis(ethoxymethyl)oxetane (BEMO) | Other ether-forming monomers | ABA Triblock Copolymer | Boron trifluoride etherate / 1,4-Butanediol | Thermoplastic elastomers with crystalline hard blocks and an amorphous rubbery center block. | dtic.mil |

Copolymerization with Cyclic Ethers (e.g., Epoxides, Tetrahydrofuran)

The properties of poly(3-(chloromethyl)-3-ethyloxetane) can be tailored through copolymerization with other cyclic ethers like epoxides and tetrahydrofuran (B95107) (THF). This approach allows for the creation of copolymers with a combination of characteristics derived from each monomer unit.

Copolymerization with highly reactive epoxides, such as cyclohexene (B86901) oxide, can significantly enhance the polymerization rate of the less reactive oxetane monomer. radtech.org The rapid ring-opening of the epoxide generates heat, which helps to overcome the activation energy for the ring-opening of the stable tertiary oxonium ion intermediate of the oxetane. radtech.org Studies have shown a marked improvement in the conversion of 3-(chloromethyl)-3-ethyloxetane when copolymerized with monomers like 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A epoxy resin. radtech.org For instance, the addition of just 5 wt% of 3,4-epoxycyclohexane carboxylic acid, methyl ester was sufficient to promote the ring-opening of the oxetane. radtech.org

Similarly, 3-(chloromethyl)-3-ethyloxetane can be copolymerized with tetrahydrofuran (THF) using Friedel-Crafts catalysts. researchgate.net The resulting copolymers are typically amorphous and exhibit solubility in chloroform (B151607) and insolubility in methanol, which distinguishes them from a simple mixture of the two homopolymers. researchgate.net The monomer reactivity ratios for the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane (a related oxetane) and THF with a BF₃·(C₂H₅)₂O catalyst at 0°C were determined to be r₁(BCMO) = 0.82 ± 0.05 and r₂(THF) = 1.00 ± 0.05, indicating a tendency towards random copolymerization. researchgate.net Cationic ring-opening polymerization has also been employed to synthesize energetic copolyethers of 3-azidemethyl-3-methyloxetane and THF. researchgate.net

Radical Copolymerization Approaches

While cationic ring-opening polymerization is the primary method for oxetanes, radical copolymerization offers an alternative pathway, particularly when the oxetane monomer contains a radically polymerizable group. For example, 3-ethyl-3-methacryloyloxymethyloxetane, which has both an oxetane ring and a methacrylate (B99206) group, can undergo radical polymerization through the vinyl group opening. researchgate.net This allows for the incorporation of the oxetane moiety into a polymer backbone formed by radical polymerization. The radical copolymerization of this monomer with styrene (B11656) has been studied, yielding specific copolymerization parameters. researchgate.net

Zwitterionic Copolymerization

Zwitterionic copolymerization represents a specialized approach where a monomer with both a nucleophilic and an electrophilic center polymerizes, often with another monomer, to form a polymer with a zwitterionic repeating unit. While direct studies on the zwitterionic copolymerization of 3-(chloromethyl)-3-ethyloxetane are not prevalent, related systems provide insight. For instance, the zwitterionic ring-opening copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl) oxacyclobutane has been achieved using scandium triflates as catalysts. rsc.org This process results in random copolymers where the molar fraction of the lactone repeating units can be controlled. rsc.org The synthesis of zwitterionic polymers can also be achieved through post-polymerization modification, where a precursor polymer is reacted to introduce zwitterionic functionalities. umass.edu

Catalysis and Initiator Systems in Polymerization

The choice of catalyst or initiator system is paramount in controlling the polymerization of 3-(chloromethyl)-3-ethyloxetane, influencing the reaction rate, polymer molecular weight, and polymer architecture.

Lewis Acid Catalysts (e.g., Boron Trifluoride Etherate, Organoaluminum Compounds)

Lewis acids are the most common catalysts for the cationic ring-opening polymerization of oxetanes. Boron trifluoride etherate (BF₃·OEt₂) is a widely used and effective catalyst for this purpose. wikipedia.orgresearchgate.net It acts as a source of boron trifluoride (BF₃), a strong Lewis acid that initiates polymerization by coordinating to the oxygen atom of the oxetane ring, facilitating its opening. wikipedia.org BF₃·OEt₂ has been successfully used in the copolymerization of oxetanes with other cyclic ethers like THF. researchgate.netenergetic-materials.org.cn

However, the effectiveness of BF₃·OEt₂ can be diminished when polymerizing cyclic ethers with electron-withdrawing pendant groups, as it can lead to chain termination. google.com In such cases, boron trifluoride tetrahydrofuranate (BF₃·THF) has been found to be a superior catalyst, producing polymers with improved functionality and lower polydispersity. google.com

Organoaluminum compounds also serve as catalysts in polymerization reactions. youtube.com For instance, triethylaluminum-water has been used as a catalyst for the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane with β-propiolactone. researchgate.net Ziegler-Natta catalysts, which are based on organoaluminum compounds, are known to produce linear and isotactic polymers. youtube.com

| Catalyst System | Monomers | Key Findings |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 3-(Chloromethyl)-3-ethyloxetane, Tetrahydrofuran | Effective for copolymerization, leading to amorphous copolymers. researchgate.net |

| Boron Trifluoride Tetrahydrofuranate (BF₃·THF) | Cyclic ethers with electron-withdrawing groups | Superior to BF₃·OEt₂, yielding polymers with better functionality. google.com |

| Triethylaluminum-water | 3,3-bis(chloromethyl)oxacyclobutane, β-propiolactone | Successful in catalyzing copolymerization. researchgate.net |

Photoinitiated Cationic Polymerization

Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process. This technique involves the use of a photoacid generator (PAG) that, upon irradiation with UV light, produces a strong acid that initiates the cationic polymerization. researchgate.net Triphenylsulphonium hexafluoroantimonate is a common PAG used for the photopolymerization of oxetanes. researchgate.net A significant challenge in the photopolymerization of 3,3-disubstituted oxetanes is the long induction period due to the formation of stable tertiary oxonium ions. radtech.org This can be overcome by carrying out the polymerization at higher temperatures or by copolymerizing with more reactive monomers like epoxides. radtech.org

| Initiator System | Monomer | Key Features |

| Photoacid Generator (e.g., Triphenylsulphonium hexafluoroantimonate) | 3-Benzyloxymethyl-3-ethyl-oxetane | UV-light initiated polymerization. Long induction period can be an issue. radtech.orgresearchgate.net |

Other Initiator Systems for Controlled Polymerization

Living polymerization techniques offer precise control over the molecular weight and architecture of the resulting polymers. tdl.org In the context of cationic ring-opening polymerization, initiator systems are designed to minimize termination and chain transfer reactions. For the polymerization of energetic cyclic ethers, initiator systems often consist of an alcohol, like 1,4-butanediol, in combination with a Lewis acid catalyst. researchgate.netgoogle.com The alcohol acts as an initiator precursor, and the number of hydroxyl groups on the alcohol determines the functionality of the resulting polymer chain. google.com This approach allows for the synthesis of polymers with controlled molecular weight and relatively narrow molecular weight distribution. researchgate.netresearchgate.net

Control of Polymer Structure and Molecular Weight Distribution

Regioselectivity refers to the specific direction of bond-making or breaking in a chemical reaction. In the context of the cationic ring-opening polymerization of oxetanes, this pertains to which carbon-oxygen bond of the protonated or activated oxetane ring is cleaved by the incoming nucleophile (another monomer). For an unsymmetrically substituted oxetane, two different constitutional repeating units can be formed. The outcome is generally influenced by both steric and electronic effects, with reaction conditions playing a critical role. nih.gov For instance, under acidic conditions with weak nucleophiles, the attack often occurs at the more substituted carbon atom (electronic control), whereas strong nucleophiles tend to attack the less substituted carbon (steric control). nih.gov

However, for 3-(chloromethyl)-3-ethyloxetane, the monomer is symmetrically substituted at the 3-position. The two carbon atoms adjacent to the ring oxygen (C2 and C4) are equivalent. Therefore, nucleophilic attack on either of these carbons during polymerization will result in the same constitutional repeating unit. As such, regioselectivity of the ring-opening is not a factor in determining the primary structure of the resulting polymer chain.

Stereoselectivity, on the other hand, relates to the three-dimensional arrangement of the atoms. The monomer, 3-(chloromethyl)-3-ethyloxetane, possesses a chiral center at the C3 position and thus exists as a pair of enantiomers. During polymerization, the stereochemistry of the repeating units can be arranged in different ways along the polymer backbone, leading to atactic (random), isotactic (same stereochemistry), or syndiotactic (alternating stereochemistry) polymers. While there has been significant progress in the enantioselective ring-opening of oxetanes to produce specific chiral small molecules, nih.gov the control of stereochemistry during the polymerization of 3,3-disubstituted oxetanes to achieve a specific tacticity is not extensively documented in the literature. Theoretical studies using density functional theory (DFT) have investigated the mechanism of oxetane polymerization, which involves the oxygen atom of an incoming monomer attacking a carbon atom of the activated oxetane cation. rsc.org However, achieving high stereocontrol in cationic polymerizations is often challenging due to the highly reactive nature of the propagating species.

Branched and hyperbranched polymers are of significant interest due to their unique properties, such as lower viscosity, higher solubility, and a high density of terminal functional groups compared to their linear counterparts. cmu.edursc.org The synthesis of hyperbranched aliphatic polyethers has been successfully demonstrated through the cationic ring-opening polymerization of AB2-type oxetane monomers, such as 3-ethyl-3-(hydroxymethyl)oxetane. researchgate.netresearchgate.net In this system, the oxetane ring acts as the polymerizable group (A), and the hydroxyl group can act as a branching point (B2), leading to a multibranching polymerization. researchgate.netresearchgate.net

For 3-(chloromethyl)-3-ethyloxetane, the pendant chloromethyl group provides a reactive handle that can be utilized to introduce branching. researchgate.net Two primary strategies can be envisioned:

Post-polymerization Modification: A linear polymer of 3-(chloromethyl)-3-ethyloxetane can be synthesized first. The pendant chloromethyl groups along the backbone are then used as electrophilic sites for subsequent reactions. For example, grafting of polymer chains can be achieved by reacting the chloromethyl groups with a suitable nucleophile, leading to a branched or comb-like structure.

Self-Condensing Vinyl Polymerization (SCVP) Analogue: The monomer can function as an "inimer" (a molecule that is both an initiator and a monomer). researchgate.net In cationic polymerization, the oxetane ring is the primary polymerizable group. Concurrently, the chloromethyl group can potentially act as an electrophilic site that reacts with the ether linkages of the polymer backbone. This reaction, a form of chain transfer to polymer, would create a branch point and a new cationic center, leading to a hyperbranched topology. This approach is analogous to the synthesis of hyperbranched polystyrenes from p-(chloromethyl)styrene, where the vinyl group polymerizes and the chloromethyl group acts as the branching site. researchgate.net The degree of branching in such systems can often be influenced by reaction conditions like temperature and monomer concentration. researchgate.net

Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. rsc.org These polymers are valuable as prepolymers for the synthesis of more complex architectures like block copolymers and polymer networks. mdpi.com The synthesis of telechelic polyethers from oxetanes can be achieved through controlled/living polymerization mechanisms, where the initiation and termination steps are carefully managed.

Key methods for producing telechelic poly(3-(chloromethyl)-3-ethyloxetane) include:

Functional Initiators: The polymerization can be initiated with a molecule containing a desired functional group. For this to be effective, the rate of initiation must be fast and quantitative. This strategy has been demonstrated in the cationic ring-opening polymerization (CROP) of other cyclic monomers, such as the use of protected amine-functional initiators for the synthesis of α-amine telechelic poly(2-ethyl-2-oxazoline)s. rsc.org A similar approach could use an initiator with a specific functionality to create an α-functional poly(3-(chloromethyl)-3-ethyloxetane).

End-Capping Agents: After the polymerization has reached the desired molecular weight, a specific terminating agent (or "capping agent") is introduced to quench the living cationic chain end and install a functional group at the ω-terminus. A variety of nucleophiles can serve as end-capping agents in CROP, including alcohols, amines, and carboxylates, which would result in hydroxyl, amino, or ester terminal groups, respectively. For instance, quenching the polymerization with an alcohol (ROH) would yield a polymer with an ether end-group.

Chain-Transfer Agents (CTAs): Acyclic transfer agents can be used to control molecular weight and introduce end-functionality. In ring-opening metathesis polymerization (ROMP), a related method, functional symmetric alkenes are used as chain-transfer agents to produce α,ω-telechelic polyolefins with epoxide or oxetane end-groups. mdpi.com A similar principle can be applied in CROP to control the end-groups of the resulting polyethers.

The synthesis of prepolymers, such as bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane, highlights the use of functionalized oxetanes in creating larger, well-defined structures that can be used in subsequent reactions like photocurable resin formulations. jlu.edu.cn

Polymer dispersity (Đ), also known as the polydispersity index (PDI), is a measure of the breadth of the molecular weight distribution in a polymer sample. A value of Đ = 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution of chain lengths. Controlling dispersity is crucial as it significantly impacts material properties.

In the polymerization of 3-(chloromethyl)-3-ethyloxetane and related monomers, several factors influence the resulting dispersity:

Polymerization Mechanism: The type of polymerization has a profound effect. Cationic ring-opening polymerization of hydroxyl-functionalized oxetanes can lead to hyperbranched polymers with broad dispersities, with reported values ranging from 1.77 to 3.75. researchgate.net Anionic polymerization of the same monomer has been shown to result in even broader dispersities (Đ = 4.0–5.5).

Catalyst/Initiator Concentration: In cationic polymerization, the concentration of the initiator or catalyst can affect both the rate of polymerization and the prevalence of side reactions, such as chain transfer, which can broaden the molecular weight distribution. For the polymerization of 3-methyl-3-oxetanemethanol, decreasing the amount of catalyst led to a more linear polymer, suggesting that higher catalyst concentrations can promote branching reactions that may also affect dispersity.

Use of a Core Molecule: In the synthesis of hyperbranched polymers, using a multifunctional core initiator, such as trimethylolpropane (B17298), allows for more controlled growth and can yield polymers with lower dispersity compared to homopolymerization. researchgate.net However, the ratio of the monomer to the core molecule is also a critical factor; studies on 3-ethyl-3-(hydroxymethyl)oxetane show that the dispersity increases as the monomer-to-core ratio increases. researchgate.net

Reaction Temperature: Temperature affects the rates of initiation, propagation, and termination/transfer reactions differently. For hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), the degree of branching was found to be highly dependent on temperature, which in turn influences the polymer architecture and its molecular weight distribution. researchgate.net

Monomer Concentration: In systems where branching occurs, such as the synthesis of hyperbranched polymers, maintaining a low monomer concentration (e.g., through slow monomer addition) can favor the reaction of monomer with the growing polymer chains over self-polymerization, leading to better control over the structure and potentially a narrower dispersity. rsc.org

The following table summarizes the effect of the monomer-to-core ratio on the dispersity of hyperbranched polyethers synthesized from the related monomer, 3-ethyl-3-(hydroxymethyl)oxetane (EHO), with a trimethylolpropane (TMP) core.

| Sample ID | Molar Ratio (TMP:EHO) | Theoretical Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |

| POX 1 | 1:5 | 714 | 1.77 | researchgate.net |

| POX 2 | 1:10 | 1294 | 2.11 | researchgate.net |

| POX 3 | 1:25 | 3034 | 2.89 | researchgate.net |

| POX 4 | 1:50 | 5942 | 3.75 | researchgate.net |

Structural Characterization and Spectroscopic Analysis of Poly 3 Chloromethyl 3 Ethyloxetane and Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of polymers. It provides information on the monomeric repeating units, end-groups, and any branching or network formation that may occur during polymerization.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the successful polymerization of 3-(chloromethyl)-3-ethyloxetane and to identify the resulting polymer structure. The spectra of the polymer will show characteristic signals corresponding to the protons and carbons of the repeating unit, which are distinct from those of the monomer. For instance, the chemical shifts of the methylene (B1212753) protons in the oxetane (B1205548) ring and the protons of the ethyl and chloromethyl groups will be altered upon ring-opening polymerization.

The end-groups of the polymer chains can also be identified using NMR. These groups are formed from the initiator and terminating agents used in the polymerization process. For example, if a hydroxyl-containing initiator is used, the resulting polymer chains will have hydroxyl end-groups, which can be detected by the presence of a characteristic signal in the ¹H NMR spectrum. The integration of these end-group signals relative to the signals of the repeating units can be used to estimate the number-average molecular weight (Mn) of the polymer.

In some cationic polymerization systems, side reactions can lead to branching or the formation of a cross-linked network. NMR spectroscopy is a valuable tool for detecting and quantifying the extent of such structures. Branching points will have unique ¹³C NMR chemical shifts compared to the linear repeating units. The presence of these signals can confirm a branched architecture.

For instance, in the case of poly(CMEO), branching can occur through the reaction of the chloromethyl side group of one chain with the ether oxygen of another. This would lead to the formation of a quaternary carbon atom at the branch point, which would be observable in the ¹³C NMR spectrum. The degree of branching can be estimated by comparing the integration of the signals from the branch points to those of the linear repeating units.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in the polymer.

In the analysis of poly(CMEO), FTIR spectroscopy can be used to confirm the presence of key functional groups. The spectrum will show characteristic absorption bands for the C-O-C stretching of the polyether backbone, the C-Cl stretching of the chloromethyl group, and the various C-H stretching and bending vibrations of the ethyl and methylene groups. The disappearance of the characteristic oxetane ring vibration from the monomer spectrum is a clear indication of successful polymerization.

Raman spectroscopy can provide additional information, particularly for non-polar bonds that may be weak or inactive in the infrared spectrum. The symmetric stretching of the C-C bonds in the polymer backbone and the ethyl side chains can be observed in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for Poly[3-(chloromethyl)-3-ethyloxetane]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-O-C | Asymmetric Stretch | 1100 - 1070 |

| C-Cl | Stretch | 750 - 700 |

| C-H (Aliphatic) | Stretch | 2960 - 2850 |

| CH₂ | Scissoring | 1470 - 1450 |

| CH₃ | Asymmetric Bend | ~1460 |

| CH₃ | Symmetric Bend | ~1380 |

Mass Spectrometry for Molecular Weight and Oligomer Distribution (e.g., MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the absolute molecular weight and molecular weight distribution of polymers. It can also provide detailed information about the distribution of oligomers and the chemical nature of the end-groups.

In the analysis of poly(CMEO), a MALDI-TOF mass spectrum will show a series of peaks, each corresponding to a specific oligomer with a different number of repeating units. The mass of each peak is determined by the mass of the repeating unit, the end-groups, and the charge of the ion. From the distribution of these peaks, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. This technique is particularly useful for analyzing low to moderate molecular weight polymers with narrow distributions.

Thermal Analysis Techniques for Polymer Architecture Assessment (excluding explicit physical property values)

Thermal analysis techniques provide valuable insights into the relationship between the polymer's architecture and its thermal behavior.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature. One of the most important parameters that can be determined by DSC is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(CMEO) and its copolymers, the Tg is highly dependent on the polymer's composition and structure. For example, the presence of the relatively bulky ethyl and chloromethyl side groups will hinder chain mobility and result in a specific Tg value. In copolymers, the Tg will be influenced by the nature and proportion of the comonomer. The Fox equation can often be used to predict the Tg of a random copolymer based on the Tg values and weight fractions of the constituent homopolymers.

Furthermore, factors such as molecular weight, branching, and cross-linking will also affect the Tg. An increase in molecular weight generally leads to a higher Tg, up to a certain point. Branching can either increase or decrease the Tg depending on the length and density of the branches. Cross-linking significantly restricts chain mobility and leads to a substantial increase in the Tg. Therefore, DSC provides a sensitive method for assessing changes in polymer architecture.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability in the Context of Structural Integrity

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable insights into the decomposition patterns and upper service temperatures of polymeric materials, which are critical for understanding their structural integrity under thermal stress. While specific TGA data for poly[3-(chloromethyl)-3-ethyloxetane] is not extensively documented in publicly available literature, its thermal stability can be inferred by examining the behavior of structurally analogous polyethers, particularly chlorinated polymers and other substituted polyoxetanes.

The thermal degradation of polymers is a complex process involving various reaction pathways, including depolymerization, random chain scission, and side-group elimination. For polyethers, the decomposition is often initiated by the cleavage of the ether linkages or C-C bonds in the polymer backbone. In the case of chlorinated polymers, the presence of chlorine atoms introduces an additional degradation pathway through the elimination of hydrogen chloride (HCl), which can catalyze further decomposition.

Research on chlorinated poly(ethylene oxide) has shown that chlorination tends to destabilize the polymer, leading to a lower decomposition temperature compared to its non-chlorinated counterpart. The degradation mechanism is a random process involving both C-O and C-C bond scission, which produces a variety of degradation products, including hydrogen chloride, phosgene, and chlorinated acetyl chlorides. gla.ac.uk This suggests that poly[3-(chloromethyl)-3-ethyloxetane] would likely exhibit a multi-stage degradation process. The initial stage would probably involve the elimination of HCl from the chloromethyl side group, followed by the degradation of the main polyether chain at higher temperatures.

The thermal stability of polyoxetanes is also influenced by the nature of the substituent groups on the oxetane ring. For instance, energetic polyoxetanes containing azido (B1232118) groups, such as poly(3,3-bis(azidomethyl)oxetane) (polyBAMO), show a two-stage decomposition where the initial mass loss is attributed to the decomposition of the energetic side groups, followed by the degradation of the polymer backbone at a higher temperature. nih.gov This further supports the hypothesis of a multi-stage degradation for poly[3-(chloromethyl)-3-ethyloxetane].

To provide a comparative context for the expected thermal stability of poly[3-(chloromethyl)-3-ethyloxetane], the following table summarizes TGA data for related polymers. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmosphere.

| Polymer Name | Onset Decomposition Temperature (°C) | Temperature of Maximum Degradation Rate (°C) | Key Degradation Products |

| Poly(ethylene oxide) (PEO) | ~350 | ~400 | Aldehydes, ethers, alcohols |

| Chlorinated Poly(ethylene oxide) | Lower than PEO | Multiple peaks | HCl, phosgene, chlorinated acetyl chlorides |

| Poly[3,3-bis(chloromethyl)oxetane] (Penton) | ~300 | ~375 | HCl, char |

| Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO) | ~220 (azide decomposition) | ~250 (azide), >350 (backbone) | N₂, various organic fragments |

| Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | 255 | 370 and 446 | - |

Note: The data presented in this table is compiled from various sources and is intended for comparative purposes. The exact values for poly[3-(chloromethyl)-3-ethyloxetane] may vary.

Based on the data for analogous structures, it is reasonable to predict that the onset of thermal decomposition for poly[3-(chloromethyl)-3-ethyloxetane] would be in the range of 250-300 °C, likely initiated by the dehydrochlorination process. The subsequent degradation of the polyether backbone would occur at higher temperatures, potentially in the range of 350-450 °C. The presence of the ethyl group might have a minor influence on the thermal stability compared to the dominant effect of the chloromethyl group.

Advanced Material Applications and Structure Property Relationships of Poly 3 Chloromethyl 3 Ethyloxetane Based Materials

Polymeric Electrolytes and Ion-Conducting Composites

The integration of poly[3-(chloromethyl)-3-ethyloxetane] into polymeric electrolytes and ion-conducting composites has opened new avenues for the development of advanced energy storage devices. The inherent properties of the polyoxetane backbone, coupled with the potential for functionalization, make it a compelling candidate for solid-state batteries and other electrochemical applications.

Role of Polyoxetane Backbone in Ion Transport

The polyoxetane backbone plays a crucial role in facilitating ion transport, a fundamental requirement for any polymeric electrolyte. The flexible ether linkages within the polymer chain provide a medium for the movement of ions. This is analogous to the well-studied ion conduction mechanism in poly(ethylene oxide) (PEO)-based electrolytes, where the ether oxygen atoms coordinate with cations, and segmental motion of the polymer chains facilitates ionic mobility. mdpi.comresearchgate.net The presence of the ether backbone in polyoxetanes, therefore, provides a foundational pathway for ion conduction.

The structure of the polyoxetane can be tailored to enhance these transport properties. For instance, the introduction of side chains can influence the polymer's glass transition temperature (Tg). A lower Tg is generally desirable as it corresponds to greater chain flexibility at a given temperature, which in turn promotes faster ion transport. uni-muenchen.de

Functionalized Polyoxetanes for Enhanced Conductivity

To further improve the ionic conductivity of polyoxetane-based electrolytes, the pendant chloromethyl group on the 3-(Chloromethyl)-3-ethyloxetane monomer unit serves as a versatile handle for chemical modification. This allows for the introduction of functional groups specifically designed to enhance ion transport.

One effective strategy is the incorporation of polar groups, such as nitriles, which can enhance the dissociation of lithium salts and provide additional coordination sites for Li+ ions. rsc.org Research on poly(3-(2-cyanoethoxymethyl)-3-ethyloxetane) (PCEO) has shown that the coordination of Li+ ions with the nitrile side chains is a critical factor in improving Li+ ion transport properties. rsc.org The steric hindrance provided by the ethyl groups on the polyoxetane backbone can lead to more pronounced Li+ coordination with the nitrile groups, resulting in more effective ion transport. rsc.org

Another approach involves grafting short polyether or polysiloxane chains onto the polyoxetane backbone. Polysiloxanes, known for their low glass transition temperatures and high chain flexibility, can significantly enhance ionic conductivity when incorporated into polymer electrolytes. researchgate.net Similarly, grafting with tripodand centers containing short polyether chains has been shown to create highly organized pathways for lithium-ion conductivity, leading to exceptionally high room temperature conductivities. researchgate.net

The following table summarizes the impact of functionalization on the properties of polyoxetane-based electrolytes:

| Functional Group | Effect on Ion Transport | Reference |

| Nitrile (-CN) | Enhances Li+ salt dissociation and provides additional coordination sites. | rsc.org |

| Polyether chains | Increases chain flexibility and provides more pathways for ion movement. | researchgate.net |

| Polysiloxane chains | Lowers glass transition temperature, increasing segmental motion. | researchgate.net |

These functionalization strategies highlight the tunability of poly[3-(chloromethyl)-3-ethyloxetane]-based materials for creating high-performance polymeric electrolytes.

Energetic Polymer Binders and Composite Materials

Poly[3-(chloromethyl)-3-ethyloxetane] and its derivatives have garnered significant interest as energetic polymer binders for solid propellants and polymer-bonded explosives (PBXs). nih.govresearchgate.net These materials offer the potential to enhance the energy output and improve the mechanical properties and safety characteristics of energetic formulations.

Synthesis and Characteristics of Energetic Polyoxetane Binders

The synthesis of energetic polyoxetane binders typically involves the cationic ring-opening polymerization of oxetane (B1205548) monomers substituted with energetic functionalities. nih.govcswab.org While 3-(chloromethyl)-3-ethyloxetane itself is not inherently energetic, its polymer can serve as a precursor or a component in energetic binder systems. The chloromethyl group can be converted to more energetic moieties, such as azides (-N3) or nitrate (B79036) esters (-ONO2). For example, 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) are well-known energetic monomers that produce energetic polyoxetanes. cswab.orgarchive.org

The addition of energetic plasticizers is another common strategy to modify the properties of energetic polymer binders. uni-muenchen.demdpi.com Plasticizers can improve the processability of the formulation and enhance the binder's flexibility at low temperatures. uni-muenchen.deresearchgate.net

Interfacial Adhesion in Energetic Composites

The performance of a polymer-bonded explosive or solid propellant is heavily dependent on the interfacial adhesion between the energetic filler crystals (like RDX or HMX) and the polymer binder. rsc.orgmdpi.com Strong adhesion is crucial for the mechanical integrity of the composite and for ensuring efficient stress transfer from the binder to the filler particles. researchgate.net

The chemical structure of the polyoxetane binder plays a significant role in determining its adhesive properties. The presence of polar groups in the polymer backbone can enhance the interaction with the surface of the energetic fillers. The chloromethyl group in poly[3-(chloromethyl)-3-ethyloxetane], or functional groups introduced through its modification, can participate in adhesive interactions.

Several strategies are employed to improve interfacial adhesion in energetic composites. One approach is to use coupling agents or surface modification techniques on the filler particles to promote better bonding with the polymer matrix. rsc.orgresearchgate.net For example, coating energetic crystals with a thin layer of a material that has good affinity for both the filler and the binder can significantly enhance interfacial strength. rsc.org

The work of adhesion between the binder and the filler can be predicted and analyzed using surface tension measurements and contact angle analysis. mdpi.com These studies help in selecting or designing binders with optimal adhesion characteristics for a specific energetic filler.

Integration into Conducting Polymer Systems (e.g., PEDOT:PSS Composites)

By incorporating a functionalized polyoxetane, it is possible to modify the morphology and properties of the PEDOT:PSS composite. The polyoxetane can act as a secondary dopant or a processing additive to improve the conductivity and film-forming properties. The pendant chloromethyl groups on the polyoxetane provide reactive sites that can be used to anchor other functional molecules or to create a cross-linked network within the composite.

For instance, the introduction of a polyoxetane-based component could disrupt the insulating PSS layer, thereby enhancing the charge transport between PEDOT chains. This approach is conceptually similar to the use of secondary dopants like ethylene (B1197577) glycol or dimethyl sulfoxide (B87167) (DMSO) in PEDOT:PSS formulations, which are known to significantly increase conductivity. researchgate.netresearchgate.net

Furthermore, the ability to tailor the chemical structure of the polyoxetane allows for the creation of composites with tunable electronic and mechanical properties. This could lead to the development of novel materials for a range of applications, including transparent conductive films, organic solar cells, and biosensors. researchgate.netnih.gov

In-situ Polymerization for Composite Formation

In-situ polymerization is a powerful method for fabricating polymer composites with enhanced properties. This technique involves polymerizing the monomer in the presence of a dispersed filler phase (e.g., nanoparticles, fibers, or clays) mdpi.com. One of the primary challenges in composite manufacturing is achieving a uniform dispersion of the filler within the polymer matrix, as fillers tend to agglomerate mdpi.com. The in-situ approach effectively addresses this issue by forming the polymer matrix around the filler particles, leading to a more homogeneous composite material researchgate.netresearchgate.net.

For 3-(chloromethyl)-3-ethyloxetane, the in-situ process would involve dispersing the desired filler material into the liquid monomer. Subsequently, cationic ring-opening polymerization is initiated, causing the poly[3-(chloromethyl)-3-ethyloxetane] chains to grow and entangle around the filler, effectively locking it into the matrix. This method offers several advantages:

Improved Filler Dispersion: By polymerizing in the presence of the filler, the high viscosity of a pre-formed polymer melt is avoided, allowing for better separation and distribution of filler particles.

Tailored Material Properties: The technique allows for the creation of functional composites, where the properties of the filler (e.g., conductivity, reinforcement, thermal stability) are effectively translated to the final material researchgate.net.

While specific examples detailing the in-situ polymerization of 3-(chloromethyl)-3-ethyloxetane are not prevalent in the literature, the principles are well-established for other systems, such as epoxy and polyethylene-based composites, and are directly applicable mdpi.comresearchgate.net.

Chemical Interactions and Crosslinking within Composites

The pendant chloromethyl (-CH₂Cl) group is the key to the chemical versatility of poly[3-(chloromethyl)-3-ethyloxetane], providing a reactive handle for extensive crosslinking and chemical modification. Crosslinking transforms the thermoplastic polymer into a thermoset, creating a three-dimensional network that enhances mechanical strength, thermal stability, and chemical resistance. Several crosslinking strategies can be employed, leveraging the reactivity of the chloromethyl group.

Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst, the chloromethyl group can act as an alkylating agent. This can lead to the formation of methylene (B1212753) bridges between polymer chains, a method used to create hyper-crosslinked resins with high surface areas from precursors like chloromethylated polystyrene acs.orgias.ac.in.

Reaction with Multifunctional Nucleophiles: The chloromethyl group is susceptible to nucleophilic substitution. By using crosslinking agents with multiple nucleophilic sites, a robust network can be formed. For instance, multifunctional amines (diamines, triamines) can react with the chloromethyl groups on different chains to form stable ammonium (B1175870) or amino-ether linkages researchgate.net. Similarly, diols or dithiols can form ether or thioether crosslinks, respectively researchgate.net.

These potential crosslinking reactions allow for the creation of highly durable composite materials where the polymer matrix is covalently bonded, providing a stable housing for functional fillers.

Table 1: Potential Crosslinking Reactions for Poly[3-(chloromethyl)-3-ethyloxetane]

| Crosslinking Chemistry | Reagent Type | Resulting Linkage | Key Advantage |

|---|---|---|---|

| Friedel-Crafts Alkylation | Lewis Acid (e.g., SnCl₄) | Methylene Bridge (-CH₂-) | Creates highly rigid, porous networks. |

| Amination | Multifunctional Amines (e.g., H₂N-R-NH₂) | Quaternary Ammonium or Amino Linkage | Introduces ionic groups, improves thermal stability. |

| Etherification | Diols (e.g., HO-R-OH) | Ether Bridge (-CH₂-O-R-O-CH₂-) | Forms flexible and chemically stable crosslinks. researchgate.net |

| Thioetherification | Dithiols (e.g., HS-R-SH) | Thioether Bridge (-CH₂-S-R-S-CH₂-) | Enhances refractive index and chemical resistance. |

Structural Contributions to Conductivity Enhancement

Poly[3-(chloromethyl)-3-ethyloxetane] is an electrical insulator, as is typical for most polyethers bohrium.comresearchgate.net. Therefore, its role in conductive composites is not to contribute to charge transport directly but to serve as a structural matrix for conductive fillers. The enhancement of conductivity in such composites is achieved by incorporating materials like carbon nanotubes, graphene, or metal nanoparticles into the insulating polymer youtube.com.

The relationship between filler concentration and the composite's conductivity is often described by percolation theory . At low filler concentrations, the conductive particles are isolated within the polymer matrix. As the concentration increases, it reaches a critical value known as the percolation threshold , where the particles form a continuous network, leading to a dramatic increase in electrical conductivity youtube.com.

The structural properties of the poly[3-(chloromethyl)-3-ethyloxetane] matrix are critical in this context:

Filler Dispersion: The polymer's processability and chemical characteristics influence how well the conductive fillers can be dispersed. A uniform dispersion is essential for forming an efficient conductive network at a lower percolation threshold nih.gov.

Network Stabilization: The ability of the polymer to be crosslinked (as described in 6.3.2) can permanently lock the conductive network in place. This prevents disruption of conductive pathways due to mechanical stress or thermal cycling, thus ensuring stable long-term performance.

In essence, while the polymer itself is non-conductive, its structural attributes are indispensable for the creation and stability of a conductive network within the composite.

Hydroxyl-Terminated Polyoxetane Prepolymers for Polyurethane Synthesis

Polyurethanes are a highly versatile class of polymers formed by the reaction of a polyol (a polymer with multiple hydroxyl groups) with a diisocyanate. Hydroxyl-terminated polyethers are commonly used as the soft segment in polyurethanes, imparting flexibility and elastomeric properties gvchem.commdpi.com.

Poly[3-(chloromethyl)-3-ethyloxetane] can be ingeniously converted into a suitable prepolymer for polyurethane synthesis through a two-step process: polymerization followed by chemical modification.

Cationic Ring-Opening Polymerization: The 3-(chloromethyl)-3-ethyloxetane monomer is first polymerized to create the polyether backbone with pendant chloromethyl groups.

Post-Polymerization Conversion to Hydroxyl Groups: The crucial step is the chemical conversion of the chloromethyl (-CH₂Cl) groups into hydroxyl (-CH₂OH) groups. This can be achieved via nucleophilic substitution reactions cmu.edu. For example, reacting the polymer with a base like sodium hydroxide (B78521) or with sodium acetate (B1210297) followed by hydrolysis can effectively replace the chlorine atom with a hydroxyl group cmu.educapes.gov.br. This transformation converts the polymer into a hydroxyl-functionalized polyoxetane, which is a type of polyol.

Once this hydroxyl-terminated prepolymer is synthesized, it can be reacted with a diisocyanate, such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI), and a chain extender to produce a polyurethane elastomer. The properties of the resulting polyurethane can be tailored by controlling the molecular weight and structure of the polyoxetane polyol. Research on the closely related poly(3-ethyl-3-hydroxymethyl)oxetane shows that these materials can be used as hot-melt adhesives, with properties dependent on their molecular weight mdpi.comresearchgate.net.

Table 2: Properties of Poly(3-ethyl-3-hydroxymethyl)oxetane-Based Adhesives (Data adapted for illustrative purposes)

| Theoretical Molar Mass (g/mol) | Dispersity (Mw/Mn) | Work of Adhesion (mJ/m²) | Bond-line Tensile Shear Strength (MPa) |

|---|---|---|---|